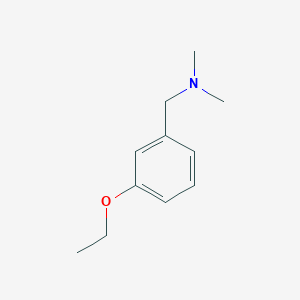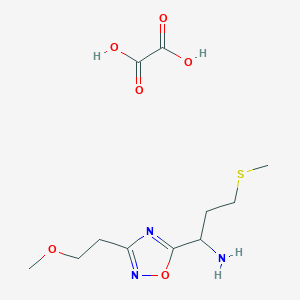
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Overview
Description
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, tumor growth, and viral replication.
Biochemical And Physiological Effects
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to inhibit the replication of certain viruses by interfering with their ability to replicate.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate in lab experiments is its potential to target multiple pathways involved in various diseases. Another advantage is its low toxicity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research of 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to investigate its potential as a therapeutic agent for viral infections. Additionally, further research is needed to understand its mechanism of action and optimize its use in lab experiments.
Scientific Research Applications
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S.C2H2O4/c1-13-5-3-8-11-9(14-12-8)7(10)4-6-15-2;3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVQMBSIZRKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCSC)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






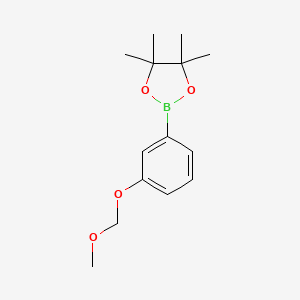
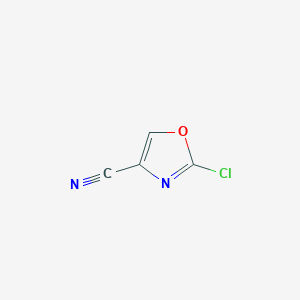
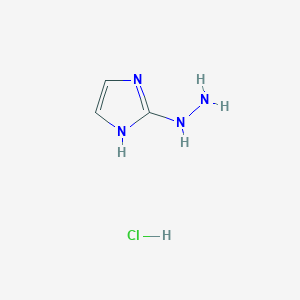
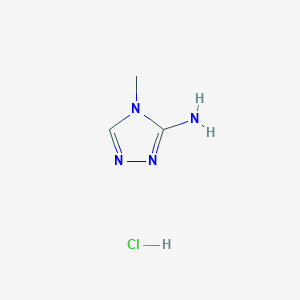
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
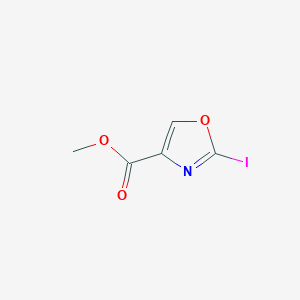
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)



